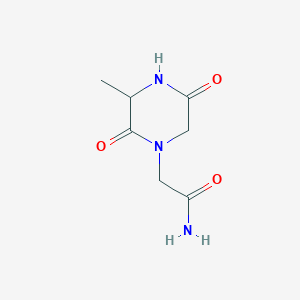

2-(3-Methyl-2,5-dioxopiperazin-1-YL)acetamide

Description

2-(3-Methyl-2,5-dioxopiperazin-1-YL)acetamide is a piperazine-derived acetamide characterized by a 2,5-dioxopiperazine core substituted with a methyl group at position 3 and an acetamide moiety at position 1. The dioxopiperazine scaffold is known for its conformational rigidity and hydrogen-bonding capacity, which often enhances biological interactions with target proteins .

Properties

CAS No. |

397847-83-5 |

|---|---|

Molecular Formula |

C7H11N3O3 |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

2-(3-methyl-2,5-dioxopiperazin-1-yl)acetamide |

InChI |

InChI=1S/C7H11N3O3/c1-4-7(13)10(2-5(8)11)3-6(12)9-4/h4H,2-3H2,1H3,(H2,8,11)(H,9,12) |

InChI Key |

BQJGXHINDPNZJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(CC(=O)N1)CC(=O)N |

Origin of Product |

United States |

Chemical Reactions Analysis

2-Piperazineacetamide,5-methyl-3,6-dioxo-(9CI) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of 2-(3-Methyl-2,5-dioxopiperazin-1-YL)acetamide exhibit significant anticonvulsant properties. In a series of experiments involving maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, several compounds derived from this structure showed protective effects against seizures. For instance, certain derivatives displayed effective ED50 values, indicating their potential use in treating epilepsy .

Antidepressant Effects

In addition to anticonvulsant properties, some derivatives have also been evaluated for antidepressant activity. Studies utilizing the forced swimming test (FST) model indicated that specific compounds significantly reduced immobility time, suggesting their potential as antidepressants. The mechanism of action may involve modulation of neurotransmitter systems, similar to established antidepressants like fluoxetine .

Biological Mechanisms

The biological activity of this compound derivatives is thought to be linked to their interaction with voltage-gated sodium and calcium channels. This interaction can influence neuronal excitability and neurotransmitter release, thereby contributing to their anticonvulsant and antidepressant effects .

Case Study 1: Anticonvulsant Evaluation

A study involving a new series of amides derived from this compound reported significant anticonvulsant activity in mouse models. The most potent compounds were further analyzed for their safety profile using the rotarod test to assess neurological toxicity. Results indicated that while some compounds were effective in seizure prevention, they did not impair motor coordination .

Case Study 2: Antidepressant Activity Assessment

Another research effort focused on the antidepressant potential of these derivatives through behavioral assays in animal models. Compounds were tested against control groups receiving standard antidepressants. The findings revealed that certain derivatives not only matched but sometimes exceeded the efficacy of conventional treatments in reducing depressive-like behaviors .

Mechanism of Action

The mechanism of action of 2-Piperazineacetamide,5-methyl-3,6-dioxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Piperazine-Based Acetamides

- Antimicrobial Activity : Compounds 47–50 () share a piperazine-acetamide backbone but incorporate bulky sulfonyl and heteroaromatic substituents (e.g., benzo[d]thiazole), which enhance interactions with bacterial enzymes or membranes. These substituents likely improve lipophilicity and target binding compared to the simpler methyl-dioxopiperazine structure of the target compound .

- Synthetic Utility: The Fmoc-piperazine acetic acid derivative () lacks biological activity data but is structurally tailored for solid-phase peptide synthesis, highlighting the versatility of piperazine-acetamide scaffolds in non-therapeutic applications .

Tricyclic and Heterocyclic Derivatives

- Neurological Effects: N-Aminomethyl tricyclic acetamides () exhibit CNS-modulating properties (e.g., antiepileptic, analgesic) due to their rigid tricyclic core, which may enhance blood-brain barrier penetration—a feature absent in the target compound’s dioxopiperazine structure .

Chalcone-Acetamide Hybrids

- Anti-Inflammatory and Anticancer Activity : Chalcone-derived acetamides () combine α,β-unsaturated ketones with acetamide moieties, enabling dual mechanisms such as free radical scavenging and kinase inhibition. This structural hybridity contrasts with the target compound’s simpler architecture .

Biological Activity

2-(3-Methyl-2,5-dioxopiperazin-1-YL)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring with dioxo substituents and an acetamide moiety, contributing to its diverse biological interactions. Its molecular formula is C₉H₁₁N₃O₂, and it has a molecular weight of approximately 181.20 g/mol.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Anticonvulsant Activity : Preliminary studies suggest that similar compounds in the dioxopiperazine class have shown anticonvulsant properties in various models, indicating a potential for this compound to modulate seizure activity through interaction with neurotransmitter systems .

- Antidepressant Effects : Some derivatives of piperazine compounds have demonstrated antidepressant-like activity in animal models, suggesting that this compound could influence serotonin pathways or other neurochemical systems .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with various receptors and enzymes:

- Enzyme Inhibition : The structural features suggest potential interactions with enzymes involved in neurotransmitter metabolism or signaling pathways.

- Receptor Modulation : Similar compounds have been shown to act as agonists or antagonists at various receptor types, including those for neurotransmitters like serotonin and dopamine .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Anticonvulsant Studies : A series of related dioxo compounds were synthesized and evaluated for their anticonvulsant activity using the pentylenetetrazole (PTZ) model. Some derivatives showed significant protection against seizures, indicating that structural modifications could enhance efficacy .

- Antidepressant Activity : In a study involving various piperazine derivatives, specific compounds exhibited notable antidepressant-like effects in the forced swimming test (FST), highlighting their potential therapeutic applications in mood disorders .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Model Used | Efficacy |

|---|---|---|---|

| 2-(5-Methyl-2,3-dioxoindolin-1-yl)acetamide | Anticonvulsant | PTZ-induced seizures | Significant |

| 3-Methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamide | Antidepressant | Forced swimming test (FST) | High |

| N-(3,5-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | Anticonvulsant | MES and scPTZ tests | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.